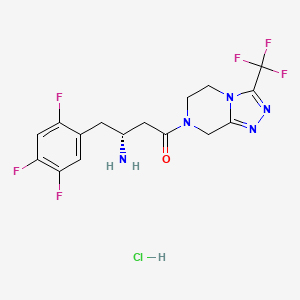

Sitagliptin Hydrochloride

Vue d'ensemble

Description

Sitagliptin Hydrochloride is an anti-diabetic medication used primarily to treat type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This compound is known for its ability to improve glycemic control in adults with type 2 diabetes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin Hydrochloride. One approach involves chemical resolution, which obtains R-sitagliptin in five steps from commercially available starting materials using sodium borohydride to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of β-ketomide routes .

Industrial Production Methods: The preparation of this compound monohydrate crystal form involves dissolving Sitagliptin, a hydrochloric acid/ester solvent, and water, followed by cooling, suction filtration, and drying . This method ensures high yield and purity of the compound.

Analyse Des Réactions Chimiques

Enantioselective Aza-Michael Addition

The chirality of sitagliptin’s primary amine is introduced via an organocatalytic aza-Michael addition. This reaction involves:

-

Reactants :

-

tert-Butyl β-naphthylmethoxycarbamate (8 )

-

(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (7f )

-

-

Catalyst : Quinine-derived C(9)-urea ammonium catalyst (9 ) under phase-transfer conditions .

-

Outcome :

Table 1: Key Parameters of the Aza-Michael Reaction

| Parameter | Value/Description |

|---|---|

| Catalyst Loading | 10 mol% |

| Solvent System | Toluene/water (4:1) |

| Temperature | −40°C |

| Reaction Time | 48 hours |

| Yield | 94% |

| Enantiomeric Excess (ee) | 96% |

Baeyer–Villiger Oxidation

The β-amino ketone intermediate undergoes Baeyer–Villiger oxidation to construct the triazolo-pyrazine moiety:

Table 2: Baeyer–Villiger Oxidation Conditions

| Parameter | Value/Description |

|---|---|

| Oxidizing Agent | m-CPBA |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to 25°C |

| Reaction Time | 12 hours |

| Yield | 82% |

Hydrolysis and Amide Coupling

The ester intermediate is hydrolyzed to a carboxylic acid, followed by amide bond formation:

-

Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) .

-

Amine Source : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine .

Table 3: Hydrolysis and Amide Coupling

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | 2M NaOH, MeOH/H₂O (3:1), 25°C, 6h | Carboxylic acid intermediate |

| Coupling | HATU/DIPEA, DMF, 0°C → 25°C, 24h | Sitagliptin precursor (85% yield) |

Final Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) group is removed using HCl, yielding sitagliptin hydrochloride:

Key Research Findings

These reactions highlight the precision required in this compound’s synthesis, balancing enantioselectivity, yield, and scalability. The data underscores the importance of organocatalysis and enzymatic methods in modern pharmaceutical manufacturing.

Applications De Recherche Scientifique

Clinical Applications in Diabetes Management

Sitagliptin is primarily used in the treatment of T2DM, either as monotherapy or in combination with other antidiabetic agents. Its efficacy has been established through numerous studies, demonstrating its ability to reduce HbA1c levels and improve overall glycemic control.

Efficacy Compared to Other Treatments

A meta-analysis comparing sitagliptin to metformin revealed comparable effects in reducing HbA1c and body weight. However, sitagliptin was found to be inferior in improving insulin sensitivity (HOMA-IR) compared to metformin .

Table 1: Efficacy of Sitagliptin vs. Metformin

| Parameter | Sitagliptin | Metformin | P-value |

|---|---|---|---|

| HbA1c Reduction (%) | -0.61 | -0.93 | 0.148 |

| BMI Reduction | -0.26 | -0.54 | 0.063 |

| HOMA-β Improvement | -0.05 | +0.10 | 0.285 |

| HOMA-IR Improvement | +0.16 | -0.05 | 0.003 |

Combination Therapy

Sitagliptin is often used in combination therapies, particularly with metformin and insulin, to enhance glycemic control in patients inadequately managed on monotherapy . This approach has shown significant improvements in glycemic parameters.

Table 2: Combination Therapy Outcomes

| Treatment Group | HbA1c Reduction (%) | Fasting Plasma Glucose (mg/dL) |

|---|---|---|

| Sitagliptin + Metformin | -1.2 | -30 |

| Sitagliptin + Insulin | -1.5 | -35 |

Pharmacokinetics and Bioavailability

Recent studies have evaluated the pharmacokinetics of sitagliptin hydrochloride compared to other formulations, such as sitagliptin phosphate. The findings indicate that this compound demonstrates superior stability and bioavailability .

Table 3: Pharmacokinetic Comparison

| Formulation | Bioavailability (%) | Stability |

|---|---|---|

| This compound | 87 | High |

| Sitagliptin Phosphate | 85 | Moderate |

Safety Profile and Adverse Effects

While sitagliptin is generally well-tolerated, some adverse effects have been reported, including arthralgia, which occurred in a notable number of cases among users . A case report highlighted that discontinuation of sitagliptin led to resolution of symptoms within one month.

Table 4: Adverse Effects Reported with Sitagliptin

| Adverse Effect | Frequency |

|---|---|

| Arthralgia | 28 cases |

| Gastrointestinal Issues | Common |

| Hypoglycemia | Rare |

Case Studies Supporting Efficacy

Several case studies have documented the efficacy of sitagliptin in diverse populations, including older adults and those with comorbidities.

Case Study Example

In a study involving older adults with T2DM, sitagliptin treatment resulted in significant reductions in fasting plasma glucose and HbA1c over a 12-month period without serious adverse effects .

Table 5: Case Study Outcomes in Older Adults

| Parameter | Baseline Value | Post-Treatment Value |

|---|---|---|

| Fasting Plasma Glucose (mg/dL) | 180 | 152 |

| HbA1c (%) | 8.5 | 7.2 |

Mécanisme D'action

Sitagliptin Hydrochloride works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretins, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner .

Comparaison Avec Des Composés Similaires

Metformin Hydrochloride: Another anti-diabetic medication that improves how the body responds to insulin.

Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.

Uniqueness: Sitagliptin Hydrochloride is unique in its specific inhibition of DPP-4, leading to a more targeted increase in insulin production and decrease in glucagon production compared to other anti-diabetic medications . It is also known for its good safety and tolerability profile .

Activité Biologique

Sitagliptin hydrochloride is a potent oral medication primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose homeostasis by modulating incretin hormones. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and safety profile.

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By preventing this degradation, sitagliptin increases the levels of active incretins, leading to several physiological effects:

- Increased Insulin Secretion : Sitagliptin enhances insulin release from pancreatic beta cells in a glucose-dependent manner, meaning that insulin is released primarily when blood glucose levels are elevated.

- Decreased Glucagon Secretion : The drug reduces glucagon levels, which helps lower blood glucose levels by inhibiting hepatic glucose production.

- Improved Glycemic Control : The overall effect results in lower hemoglobin A1c (HbA1c) levels and improved fasting plasma glucose (FPG) levels in patients with type 2 diabetes .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin is characterized by:

- Bioavailability : Approximately 87% when taken orally.

- Peak Plasma Concentration : Achieved within 2 hours post-administration.

- Volume of Distribution : About 198 L.

- Protein Binding : Approximately 38% .

Table 1: Pharmacokinetic Parameters of Sitagliptin

| Parameter | Value |

|---|---|

| Bioavailability | 87% |

| Peak Plasma Concentration | 2 hours |

| Volume of Distribution | 198 L |

| Protein Binding | 38% |

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of sitagliptin in managing glycemic control among patients with type 2 diabetes. One notable study involved older adults with T2D, where sitagliptin treatment resulted in significant improvements in glycemic parameters over a 12-month period.

Case Study Summary

A randomized controlled trial enrolled 176 patients aged over 70 years. The results indicated:

- Fasting Plasma Glucose Reduction : Mean reduction of -27.2 mg/dL in the sitagliptin group versus +0.5 mg/dL in the control group (P < 0.0001).

- HbA1c Reduction : A decrease of -0.61% for sitagliptin compared to -0.29% for controls (P < 0.01).

- Glycated Albumin : A reduction of -2.39% in the sitagliptin group versus -0.93% in controls .

Table 2: Glycemic Control Outcomes

| Parameter | Sitagliptin Group | Control Group | P-value |

|---|---|---|---|

| FPG Reduction (mg/dL) | -27.2 | +0.5 | <0.0001 |

| HbA1c Reduction (%) | -0.61 | -0.29 | <0.01 |

| Glycated Albumin Reduction (%) | -2.39 | -0.93 | <0.001 |

Safety Profile

Sitagliptin is generally well-tolerated with a favorable safety profile. Common adverse effects include gastrointestinal symptoms, headache, and nasopharyngitis; however, serious adverse events are rare.

Long-term Safety Observations

In long-term studies, no significant deterioration was observed in renal function or other critical health parameters among patients treated with sitagliptin . Additionally, it has been noted that sitagliptin does not lead to weight gain, which is often a concern with other antidiabetic medications.

Propriétés

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXSHNOORJKXDW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486459-71-6 | |

| Record name | Sitagliptin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.